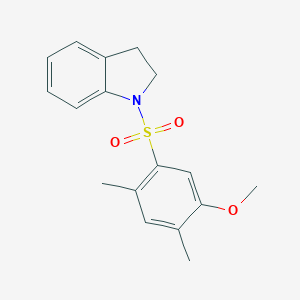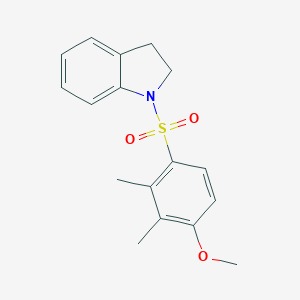
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to have a wide range of pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is not fully understood, but it has been shown to interact with several molecular targets in the body. One of the main targets of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to interact with other receptors such as the NMDA receptor and the serotonin transporter.
Biochemical and Physiological Effects
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to modulate neurotransmitter systems such as the glutamate and serotonin systems, which may contribute to its analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a well-established method, and its effects can be easily measured using various assays. However, one limitation of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its relatively low solubility, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One area of research is the development of more potent and selective sigma-1 receptor ligands, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential interactions with other molecular targets in the body.
Métodos De Síntesis
The synthesis of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 1-(4-methoxyphenyl)butan-1-one with 2,3-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to yield high purity and high yield of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Nombre del producto |
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Fórmula molecular |
C17H19NO3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-13(2)17(9-8-16(12)21-3)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9H,10-11H2,1-3H3 |
Clave InChI |
CEAHFHGLWYSNQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
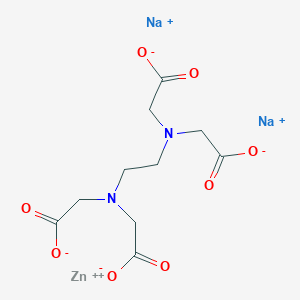
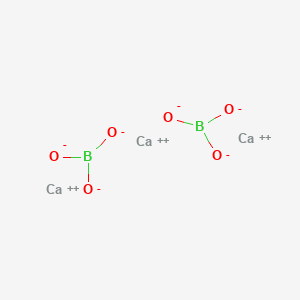




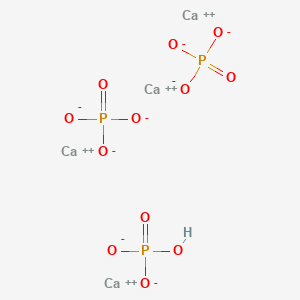
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
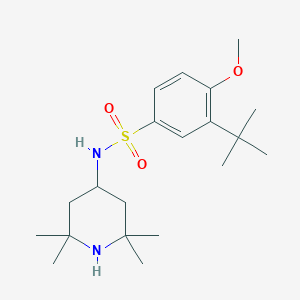

![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
